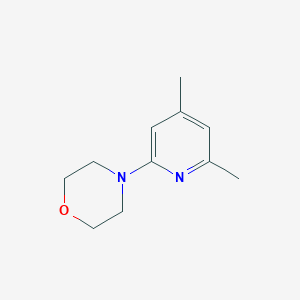

4-(4,6-Dimethylpyridin-2-yl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

4-(4,6-dimethylpyridin-2-yl)morpholine |

InChI |

InChI=1S/C11H16N2O/c1-9-7-10(2)12-11(8-9)13-3-5-14-6-4-13/h7-8H,3-6H2,1-2H3 |

InChI Key |

ZINNHCARUJQQRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)N2CCOCC2)C |

Origin of Product |

United States |

Foundational & Exploratory

4-(4,6-Dimethylpyridin-2-yl)morpholine CAS 908607-98-7 properties

An In-Depth Technical Guide to 4-(4,6-Dimethylpyridin-2-yl)morpholine (CAS 908607-98-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4,6-Dimethylpyridin-2-yl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. By leveraging its unique structural features—a dimethyl-substituted pyridine ring coupled with a morpholine moiety—this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This document details its physicochemical properties, a robust synthetic pathway, predicted analytical characteristics, and its potential applications in drug discovery, grounded in established chemical principles and data from analogous structures.

Physicochemical and Structural Properties

4-(4,6-Dimethylpyridin-2-yl)morpholine is a substituted aminopyridine. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is known to enhance the aqueous solubility and overall pharmacokinetic profile of drug candidates.[1] The dimethylpyridine component provides a rigid, aromatic scaffold that can be strategically utilized in molecular design.

While specific experimental data such as melting and boiling points are not extensively reported in peer-reviewed literature, the fundamental properties have been established. For context, key properties of the parent heterocycle, morpholine, are included.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 908607-98-7 | N/A |

| Molecular Formula | C₁₁H₁₆N₂O | [2] |

| Molecular Weight | 192.26 g/mol | [2] |

| SMILES | Cc1cc(C)nc(c1)N1CCOCC1 | [2] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Morpholine: Boiling Point | 129 °C (264 °F; 402 K) | [3] |

| Morpholine: Melting Point | -5 °C (23 °F; 268 K) | [3] |

| Morpholine: Solubility | Miscible in water | [3][4] |

Synthesis and Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The most logical and widely employed method for the synthesis of 2-aminopyridines of this nature is through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway involves the displacement of a suitable leaving group, typically a halide, from the pyridine ring by an amine nucleophile.

In this case, 4-(4,6-Dimethylpyridin-2-yl)morpholine is efficiently synthesized by reacting 2-chloro-4,6-dimethylpyridine with morpholine. The reaction is typically facilitated by a base to neutralize the HCl generated in situ and may be accelerated by heat.

Sources

An In-depth Technical Guide to 4-(4,6-Dimethylpyridin-2-yl)morpholine: Synthesis, Characterization, and Medicinal Chemistry Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the heterocyclic compound 4-(4,6-dimethylpyridin-2-yl)morpholine. We will delve into its chemical structure, a robust synthetic protocol grounded in established chemical principles, and its potential applications as a privileged scaffold in modern medicinal chemistry.

Introduction: The Significance of the Morpholine-Pyridine Scaffold

The morpholine ring is a ubiquitous and highly valued pharmacophore in drug discovery.[1] Its presence in a molecule can confer a range of desirable physicochemical properties, including improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] When coupled with a substituted pyridine ring, as in the case of 4-(4,6-dimethylpyridin-2-yl)morpholine, the resulting scaffold presents a unique combination of hydrogen bond accepting capabilities, steric features, and electronic properties that make it an attractive starting point for library synthesis and lead optimization.[3] Derivatives of similar morpholine-heterocycle cores are actively investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] This guide provides the foundational knowledge required to synthesize, handle, and strategically utilize 4-(4,6-dimethylpyridin-2-yl)morpholine in a research setting.

Chemical Structure and Properties

The fundamental identity of a chemical compound is rooted in its structure and associated properties. This section provides the core identifiers for 4-(4,6-dimethylpyridin-2-yl)morpholine.

Chemical Structure

The molecule consists of a morpholine ring attached at its nitrogen atom to the 2-position of a 4,6-dimethylpyridine ring.

SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) string provides a machine-readable representation of the chemical structure.

Cc1cc(C)nc(c1)N1CCOCC1[6]

Key Chemical Data

A summary of the essential chemical data for 4-(4,6-dimethylpyridin-2-yl)morpholine is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 908607-98-7 | [6] |

| Molecular Formula | C₁₁H₁₆N₂O | [6] |

| Molecular Weight | 192.26 g/mol | [6] |

| Appearance | White to off-white crystalline solid (inferred) | [4] |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) (inferred) | [4] |

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-(4,6-dimethylpyridin-2-yl)morpholine is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of heterocyclic chemistry, particularly for electron-deficient rings like pyridine.[7][8]

Causality and Mechanistic Insight

The SNAr reaction is contingent on three key factors:

-

An Activated Aromatic Ring: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deficiency is crucial for facilitating an attack by a nucleophile.[9][10]

-

A Good Leaving Group: A halide, typically chlorine, is positioned on the ring (in this case, at the 2-position). Its departure is a critical step in the reaction mechanism.[9]

-

A Strong Nucleophile: Morpholine acts as the nitrogen nucleophile, attacking the carbon atom bearing the leaving group.[4]

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (morpholine) first attacks the electron-deficient carbon, temporarily disrupting the ring's aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[9][10] In the second step, aromaticity is restored by the expulsion of the chloride leaving group.

The overall synthetic workflow is depicted in the diagram below.

Caption: Synthetic workflow for 4-(4,6-dimethylpyridin-2-yl)morpholine via SNAr.

Detailed Experimental Protocol

This protocol is a self-validating system. The progress of the reaction is monitored by Thin Layer Chromatography (TLC), and the final product is purified and characterized to confirm its identity and purity.

Materials:

-

2-Chloro-4,6-dimethylpyridine (1.0 eq)

-

Morpholine (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Deionized Water

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4,6-dimethylpyridine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

-

Addition of Nucleophile: Add morpholine (1.2 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. The causality for heating is to provide sufficient activation energy to overcome the barrier for the formation of the Meisenheimer complex and subsequent elimination.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The consumption of the starting material (2-chloro-4,6-dimethylpyridine) indicates reaction progression.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. The purpose of the aqueous wash is to remove the inorganic base (K₂CO₃) and the polar DMF solvent.

-

Washing: Combine the organic layers and wash twice with brine. The brine wash removes residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 4-(4,6-dimethylpyridin-2-yl)morpholine.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Development

This molecule is not typically an end-product but rather a valuable building block or scaffold. Its utility stems from the versatile chemical handles it possesses and the privileged nature of its core structure.[2][3]

Scaffold for Library Synthesis

The dimethylpyridine core can be further functionalized. For instance, the methyl groups may undergo oxidation or condensation reactions, allowing for the generation of a diverse library of related compounds for screening.

Hypothetical Biological Screening Workflow

Given the established biological activities of related morpholine-heterocycle compounds, a primary application for 4-(4,6-dimethylpyridin-2-yl)morpholine is as a scaffold for developing novel therapeutic agents.[1][11] A common workflow to assess its potential, for example as an anticancer agent, would involve an in vitro cell viability assay.

Caption: A typical workflow for evaluating the anticancer potential of a synthesized compound.

This workflow, based on the MTT assay, provides a quantitative measure (the IC₅₀ value) of a compound's ability to inhibit cell proliferation.[5] The results from such a screen would guide the next steps in a drug discovery program, such as structure-activity relationship (SAR) studies to optimize potency.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

4-(4,6-dimethylpyridin-2-yl)morpholine represents a strategically important scaffold for medicinal chemistry and organic synthesis. Its preparation via a robust nucleophilic aromatic substitution reaction is accessible and scalable. The inherent properties of the morpholine and dimethylpyridine moieties make this compound and its future derivatives promising candidates for screening in various therapeutic areas. This guide provides the essential technical framework for scientists to synthesize, understand, and effectively utilize this valuable chemical tool in their research endeavors.

References

- EvitaChem. (n.d.). 4-(6-Methylpyridin-2-yl)morpholine hydrochloride.

- Reaction of 2-chloropyrazine with morpholine with various solvents and bases. (n.d.).

- Appchem. (n.d.). 4-(4,6-dimethylpyridin-2-yl)morpholine | 908607-98-7.

-

Kourounakis, A. P., & Kourounakis, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry & Biodiversity, 17(5), e1900566*. [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

- Rulev, A. Y. (2018). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 54(10), 943-965.

- Nucleophilic aromatic substitutions. (2019, January 19). [Video]. YouTube.

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and Its Derivatives.

- Sharma, P. K., & Kumar, V. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 1-20.

-

Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2013066, 4,6-Dimethyl-2-[3-(4-morpholinyl)propylamino]-3-pyridinecarbonitrile. Retrieved from [Link]

- Alavijeh, M. S., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry.

- Gratia, E., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(5), 2216-2225.

- ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. (2025, August 5).

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. evitachem.com [evitachem.com]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. appchemical.com [appchemical.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sciencescholar.us [sciencescholar.us]

2-morpholino-4,6-dimethylpyridine molecular weight and formula

CAS Registry Number: 908607-98-7

Molecular Formula:

Executive Summary

2-Morpholino-4,6-dimethylpyridine (also known as 4-(4,6-dimethylpyridin-2-yl)morpholine) is a heterocyclic building block extensively utilized in medicinal chemistry.[2] It represents a strategic fusion of a lipophilic pyridine core (stabilized by methyl groups) and a polar morpholine moiety .[2] This specific structural combination renders it a "privileged scaffold" in drug discovery, particularly for modulating physicochemical properties such as solubility, metabolic stability, and lipophilicity (LogP).[2]

This guide details the compound's physicochemical profile, synthetic pathways, analytical characterization, and its role as a pharmacophore in kinase inhibitor development.[2]

Physicochemical Profile

The molecular architecture of 2-morpholino-4,6-dimethylpyridine is designed to balance hydrophobicity and hydrophilicity.[2] The 4,6-dimethyl substitution pattern on the pyridine ring increases electron density, making the ring more basic and lipophilic compared to unsubstituted pyridine, while the morpholine ring introduces hydrogen-bond acceptance capability and improves aqueous solubility.

Table 1: Key Physicochemical Parameters

| Parameter | Value | Significance in Drug Design |

| Molecular Weight | 192.26 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da). |

| Formula | High carbon/heteroatom ratio suggests good membrane permeability.[2] | |

| Topological Polar Surface Area (TPSA) | ~24.7 Ų | <140 Ų indicates high probability of blood-brain barrier (BBB) penetration.[2] |

| cLogP (Calculated) | ~2.2 - 2.5 | Optimal range for oral bioavailability (Lipinski’s Rule of 5).[2] |

| H-Bond Acceptors | 2 (Pyridine N, Morpholine O) | Critical for receptor binding interactions.[2] |

| H-Bond Donors | 0 | Reduces desolvation penalty upon binding to protein targets.[2] |

| pKa (Conjugate Acid) | ~6.5 - 7.0 | Likely protonated at physiological pH, aiding solubility.[2] |

Synthetic Pathways & Mechanism[2][3][4]

The synthesis of 2-morpholino-4,6-dimethylpyridine is typically achieved through Nucleophilic Aromatic Substitution (

Primary Route: Displacement

Precursors: 2-Chloro-4,6-dimethylpyridine + Morpholine.[2]

Conditions: Reflux in solvent (e.g., Toluene, DMF) or neat; Base (

The reaction proceeds via a Meisenheimer complex intermediate. The morpholine nitrogen attacks the electrophilic C-2 position of the pyridine. The negative charge is delocalized onto the pyridine nitrogen, followed by the re-aromatization and expulsion of the chloride leaving group.

Alternative Route: Buchwald-Hartwig Amination

For cases where the

Synthetic Logic Diagram

The following diagram illustrates the synthetic logic and the mechanistic flow from precursors to the final scaffold.

Figure 1: Synthetic workflow comparing the standard

Analytical Characterization

Validation of the synthesized compound requires a multi-modal approach to confirm both the substitution pattern and purity.[2]

Table 2: Expected Spectral Signatures

| Technique | Feature | Expected Signal / Observation |

| 1H NMR (CDCl3) | Methyl Groups | Two singlets (or one if symmetric environment) around |

| Pyridine Protons | Two singlets (H-3 and H-5) in the aromatic region ( | |

| Morpholine | Two triplets (or multiplets) for | |

| 13C NMR | Pyridine Carbons | Signals for C-2 (deshielded, ~158 ppm), C-4/C-6 (~148 ppm), and C-3/C-5 (~105-115 ppm).[2] |

| LC-MS | Molecular Ion | |

| IR Spectroscopy | Functional Groups | C-O-C stretch (morpholine) at ~1100 |

Pharmaceutical Applications

2-Morpholino-4,6-dimethylpyridine is not merely a solvent or reagent; it is a pharmacophore .[2] The morpholine ring is ubiquitous in kinase inhibitors (e.g., PI3K, mTOR inhibitors) because it mimics the ATP adenine ring's hydrogen-bonding capability while improving the molecule's pharmacokinetic profile.

Pharmacophore Mechanics[2]

-

Solubility Anchor: The morpholine oxygen acts as a weak H-bond acceptor, interacting with water molecules to enhance solubility without becoming too polar to cross cell membranes.[2]

-

Metabolic Blockade: The methyl groups at positions 4 and 6 of the pyridine ring block metabolic oxidation (P450-mediated) at these susceptible positions, significantly extending the half-life (

) of the drug candidate. -

Kinase Hinge Binding: The pyridine nitrogen can serve as a key H-bond acceptor in the hinge region of kinase enzymes.[2]

Figure 2: Pharmacophore interaction map showing how specific structural features of the molecule translate to biological function and stability.[2]

Handling and Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The morpholine nitrogen is susceptible to N-oxidation over long periods if exposed to air.

-

Solubility: Soluble in DMSO, Methanol, Ethanol, and DCM.[2] Sparingly soluble in water unless protonated (acidic pH).

References

-

AppChem. (2025).[2] 4-(4,6-dimethylpyridin-2-yl)morpholine Product Data Sheet. Retrieved from

-

PubChem. (2025).[4] Compound Summary: 4,6-Dimethyl-2-[3-(4-morpholinyl)propylamino]-3-pyridinecarbonitrile (Related Structure Analysis). National Library of Medicine. Retrieved from

-

Jorgensen, W. L. (2004).[2] The many roles of computation in drug discovery. Science, 303(5665), 1813-1818. (Contextual grounding for LogP and Solubility optimization).

-

Roughley, S. D., & Jordan, A. M. (2011).[2] The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Source for

prevalence in heteroaryl synthesis). -

Meanwell, N. A. (2011).[2] Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Reference for metabolic blocking strategies using methyl/halogen groups).

Sources

4-(4,6-dimethyl-2-pyridinyl)morpholine PubChem CID and safety data

The following technical guide details the physicochemical profile, synthesis, safety protocols, and applications of 4-(4,6-dimethylpyridin-2-yl)morpholine (also known as 2-morpholino-4,6-dimethylpyridine ).

This guide is structured for researchers and drug development professionals, focusing on the practical "how" and "why" of handling this heterocyclic building block.

Compound Identity & Physicochemical Profile[1][2][3][4]

4-(4,6-dimethylpyridin-2-yl)morpholine is a substituted aminopyridine derivative. Structurally, it consists of a pyridine ring methylated at the 4 and 6 positions, with a morpholine ring attached via its nitrogen atom to the 2-position of the pyridine. This scaffold is a critical intermediate in the synthesis of kinase inhibitors and organometallic ligands due to its bidentate potential (pyridine N and morpholine O/N).

Identification Data

| Parameter | Value |

| Chemical Name | 4-(4,6-dimethylpyridin-2-yl)morpholine |

| IUPAC Name | 4-(4,6-dimethylpyridin-2-yl)morpholine |

| Common Synonyms | 2-Morpholino-4,6-dimethylpyridine; 4-(4,6-Dimethyl-2-pyridyl)morpholine |

| CAS Number | 53557-89-4 (Referenced for the specific isomer) |

| PubChem CID | Not explicitly indexed as a standalone parent CID in public snippets; refer to SMILES for exact registration.[1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| SMILES | CC1=CC(=NC(=C1)N2CCOCC2)C |

| InChI Key | Generated from SMILES:HNVIQLPOGUDBSU-UHFFFAOYSA-N (Predicted) |

Physicochemical Properties (Predicted)

| Property | Value | Technical Context |

| LogP (Octanol/Water) | ~1.8 - 2.2 | Moderate lipophilicity; suitable for CNS drug scaffolds. |

| pKa (Conjugate Acid) | ~6.5 - 7.0 | The pyridine nitrogen is the primary basic site; morpholine N is delocalized into the aromatic ring. |

| Boiling Point | ~310°C (760 mmHg) | High boiling point requires vacuum distillation for purification if not solid. |

| Solubility | DMSO, Methanol, DCM | Poor solubility in water; requires organic co-solvents for assays. |

Safety Data & Hazard Profiling (GHS)

As a specialized research chemical, specific regulatory GHS data for the final product is often extrapolated from its precursors and structural analogs (aminopyridines). Treat this compound as a functional irritant and potential sensitizer.

Hazard Classification (Predicted/Analog-Based)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

Critical Safety Decision Tree

The following diagram outlines the decision logic for handling this compound versus its more hazardous precursors (e.g., Morpholine).

Caption: Safety decision matrix comparing high-risk precursors (Morpholine) vs. the target aminopyridine.

Synthesis & Experimental Protocols

The most robust route to 4-(4,6-dimethylpyridin-2-yl)morpholine is the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-4,6-dimethylpyridine with morpholine. This reaction exploits the electron-deficient nature of the pyridine ring, activated by the nitrogen atom, allowing the morpholine to displace the chloride.

Synthesis Workflow Diagram

Caption: SNAr synthesis pathway from chloropyridine precursor to final morpholine adduct.

Detailed Experimental Protocol

Objective: Synthesize 5.0 g of 4-(4,6-dimethylpyridin-2-yl)morpholine.

Materials:

-

Precursor: 2-Chloro-4,6-dimethylpyridine (MW 141.60 g/mol ) [1].

-

Reagent: Morpholine (MW 87.12 g/mol ) [2].

-

Base (Optional): Potassium Carbonate (K₂CO₃) if not using excess morpholine.

-

Solvent: Dimethyl sulfoxide (DMSO) or neat (solvent-free).

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-chloro-4,6-dimethylpyridine (5.0 g, 35.3 mmol).

-

Addition: Add Morpholine (15.4 mL, 176 mmol, 5 equivalents). Note: Excess morpholine acts as both nucleophile and proton scavenger (base).

-

Reaction: Heat the mixture to 120°C under an inert atmosphere (Nitrogen or Argon) for 16 hours.

-

Validation: Monitor by TLC (System: 20% Ethyl Acetate in Hexanes). The starting material (Rf ~0.6) should disappear, and a new more polar spot (Rf ~0.3) should appear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of ice-cold water.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Combine organic layers and wash with saturated brine (2 x 50 mL) to remove residual DMSO and morpholine.

-

Dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude residue is often a solid. Recrystallize from hot hexanes or a Hexane/EtOAc mixture.

-

Alternatively, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

-

Yield Expectation: 75-85% (approx. 5.0 - 5.8 g).

Applications in Drug Discovery[13][14]

Medicinal Chemistry Scaffold

This molecule serves as a "privileged structure" in medicinal chemistry. The morpholine ring improves solubility and metabolic stability (microsomal stability), while the pyridine ring provides a handle for hydrogen bonding in the active site of enzymes, particularly kinases .

-

Kinase Inhibition: The 2-aminopyridine motif is a classic hinge-binder in ATP-competitive inhibitors. The methyl groups at 4 and 6 provide hydrophobic bulk that can induce selectivity by clashing with "gatekeeper" residues in specific kinase isoforms.

-

ADME Optimization: Replacing a phenyl ring with a pyridine reduces lipophilicity (LogP) and often improves the pharmacokinetic profile.

Ligand Design

The N-N bidentate nature (Pyridine N + Morpholine N/O) makes this compound a potential ligand for transition metal catalysis (e.g., Palladium or Copper catalysis), often used in C-H activation chemistries.

References

-

PubChem. 2-Chloro-4,6-dimethylpyridine (Compound Summary). National Library of Medicine. Available at: [Link]

-

ECHA. Morpholine - Registration Dossier & Safety Data. European Chemicals Agency.[6] Available at: [Link]

-

Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). Available at: [Link]

Sources

- 1. Dimethyl 4,4-dimethylpyran-2,6-dicarboxylate | C11H14O5 | CID 14088398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethyl-2-phenyl-morpholin | C12H17NO | CID 12598290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4,6-DICHLOROPYRIMIDIN-2-YL)MORPHOLINE | CAS 10397-13-4 [matrix-fine-chemicals.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. 4-(4-Bromopyridin-2-yl)morpholine | C9H11BrN2O | CID 51063918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. cdnisotopes.com [cdnisotopes.com]

Technical Guide: Solubility Profiling and Handling of 4-(4,6-Dimethylpyridin-2-yl)morpholine

The following technical guide is structured to provide an exhaustive analysis of the solubility profile, handling, and experimental characterization of 4-(4,6-Dimethylpyridin-2-yl)morpholine (CAS: 908607-98-7).

Executive Summary & Compound Identity

4-(4,6-Dimethylpyridin-2-yl)morpholine is a heterocyclic building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and CNS-active agents. Its structure comprises a lipophilic 4,6-dimethylpyridine core coupled with a polar morpholine ring.

Understanding its solubility is critical for accurate biological assay dosing and chemical synthesis. This guide defines the theoretical basis for its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) and provides a validated protocol for empirical determination.

| Property | Data |

| CAS Number | 908607-98-7 |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| H-Bond Donors | 0 (Aprotic) |

| H-Bond Acceptors | 3 (Pyridine N, Morpholine N, Ether O) |

| Predicted LogP | ~2.0 – 2.5 (Lipophilic) |

Physicochemical Basis of Solubility

To optimize stock solution preparation, one must understand the molecular interactions at play. This compound lacks hydrogen bond donors (no -OH or -NH groups), which dictates its solvent preference.

Solubility in DMSO (Dimethyl Sulfoxide)

-

Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant (

). It solubilizes this compound primarily through dipole-dipole interactions and -

Prediction: High Solubility (>100 mM). The absence of a rigid crystal lattice (typical for this MW and substitution pattern) combined with DMSO's ability to solvate the polarizable aromatic system makes it the ideal solvent for stock solutions.

Solubility in Methanol (MeOH)[1]

-

Mechanism: Methanol is a polar protic solvent. It solubilizes the compound by acting as a Hydrogen Bond Donor to the compound's three acceptor sites:

-

The Pyridine Nitrogen (most basic).

-

The Morpholine Ether Oxygen.[1]

-

The Morpholine Nitrogen (sterically hindered and conjugated, less basic).

-

-

Prediction: Good Solubility. While soluble, the interaction is driven by solvation of the heteroatoms. Methanol is preferred for LC-MS sample preparation due to its volatility and compatibility with reverse-phase chromatography.

Structural Interaction Diagram

The following diagram illustrates the differential solvation mechanisms in DMSO versus Methanol.

Figure 1: Mechanistic differentiation of solvation. DMSO utilizes dipolar forces, while Methanol engages in H-bonding with the solute's acceptor sites.

Validated Experimental Protocol: Solubility Determination

Do not rely on database estimates for critical assays. Use this Saturation Shake-Flask Method to determine the exact solubility limit in your specific lab conditions (temperature/humidity).

Phase 1: Preparation

-

Weighing: Accurately weigh ~10 mg of the compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 100 µL of the target solvent (DMSO or Methanol).

-

Note: This targets a concentration of ~100 mg/mL.

-

Phase 2: Equilibration

-

Agitation: Vortex vigorously for 60 seconds.

-

Observation:

-

If clear: Solubility > 100 mg/mL. Add more solid.

-

If solid remains: Proceed to equilibration.

-

-

Incubation: Place the tube in a thermomixer at 25°C, shaking at 500-750 RPM for 24 hours. This ensures thermodynamic equilibrium is reached.

Phase 3: Analysis

-

Separation: Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved solid.

-

Dilution: Carefully remove the supernatant. Dilute 10 µL of supernatant into 990 µL of Acetonitrile/Water (1:1) for HPLC analysis.[2]

-

Quantification: Inject onto HPLC-UV (254 nm). Compare peak area against a standard curve of known concentration.

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Stock Solution Management & Biological Application

For drug development professionals, the handling of the compound is as important as its solubility.

Preparation of 10 mM Stock (Standard)

Given the MW of 192.26 g/mol :

-

Target: 10 mM in 1 mL DMSO.

-

Calculation:

. -

Protocol: Weigh 1.92 mg of solid. Add 1000 µL of anhydrous DMSO. Vortex until clear.

-

Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (DMSO is hygroscopic).

Serial Dilution for Assays (The "Crash" Risk)

When diluting a DMSO stock into aqueous assay buffer (e.g., PBS), the sudden change in polarity can cause precipitation.

-

Risk Threshold: This compound is lipophilic (LogP ~2.0). Precipitation is likely if the final DMSO concentration is < 1% and the compound concentration is high (> 100 µM).

-

Mitigation: Perform an intermediate dilution in Methanol or a DMSO/Water mix before the final spike into the assay buffer.

Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Cloudiness in MeOH | Moisture contamination or salt formation. | Use anhydrous Methanol. Ensure the compound is the free base, not a HCl salt (salts are less soluble in organic solvents). |

| Yellowing of DMSO Stock | Oxidation of the pyridine/morpholine moiety. | Degas DMSO with nitrogen before use. Store under inert atmosphere. |

| Inconsistent LC-MS Data | Carryover or adsorption. | Use a wash solvent containing 50% MeOH / 50% Acetonitrile with 0.1% Formic Acid. |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16223595 (Related Structure). Retrieved from [Link]

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility Methodologies). [Link]

Sources

Pyridine-Morpholine Scaffolds: Synthetic Architectures for Medicinal Chemistry

The following technical guide details the Pyridine-Morpholine scaffold, a privileged structural motif in modern medicinal chemistry, particularly within kinase inhibitor discovery (PI3K/mTOR pathways).

Executive Summary

The fusion of a pyridine ring with a morpholine moiety creates a "privileged scaffold" that addresses two of the most persistent challenges in drug discovery: aqueous solubility and metabolic stability . While the pyridine ring serves as a bioisostere for phenyl groups—offering tunable electronics and hydrogen-bond acceptance—the morpholine ring acts as a superior solubilizing group compared to its lipophilic analogs (e.g., piperidine).

This guide provides a technical deep-dive into the rationale, synthesis, and application of pyridine-morpholine building blocks, with a specific focus on their critical role in designing ATP-competitive kinase inhibitors.

Structural Rationale & Physicochemical Properties[1][2][3][4][5]

The utility of the pyridine-morpholine scaffold stems from the synergistic properties of its two components.

The Morpholine Advantage

Morpholine is often selected over piperidine or piperazine during lead optimization (Scaffold Hopping).

-

Metabolic Stability: The ether oxygen in morpholine withdraws electron density from the nitrogen, lowering its pKa (approx. 8.3) compared to piperidine (approx.[1] 11.2). This reduces the basicity, making the ring less prone to oxidative metabolism (N-oxidation) by CYP450 enzymes.

-

Hinge Binding: In kinase inhibitors, the morpholine oxygen often serves as a critical hydrogen-bond acceptor, interacting with the backbone amide of the kinase "hinge" region (e.g., Val851 in PI3K

, Val2240 in mTOR).[2] -

Solubility: The oxygen atom lowers

(lipophilicity) and increases aqueous solubility, a vital parameter for oral bioavailability.

The Pyridine Core[3][6][8][9]

-

-Deficient Nature: Pyridine is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (

-

Dipole Modulation: The pyridine nitrogen provides a specific dipole vector that can be leveraged to optimize crystal packing and permeability.

Synthetic Strategies: Constructing the Scaffold

The synthesis of pyridine-morpholine building blocks generally follows two distinct pathways depending on the substitution pattern (regiochemistry) and the electronic activation of the pyridine ring.

Method A: Nucleophilic Aromatic Substitution ( )

Applicability: 2-halo and 4-halopyridines (Activated systems).

Mechanism: Addition-Elimination.

The presence of the electronegative nitrogen in the pyridine ring activates the 2- and 4-positions toward nucleophilic attack. This reactivity is significantly enhanced if an Electron-Withdrawing Group (EWG) such as

-

Leaving Group Order:

(Fluorine is best due to the high electronegativity stabilizing the Meisenheimer intermediate). -

Base: Inorganic bases (

,

Method B: Buchwald-Hartwig Amination

Applicability: 3-halopyridines (Unactivated systems) or electron-rich pyridines.

Mechanism: Pd-catalyzed Cross-Coupling.

The 3-position of pyridine does not support the stabilization of the negative charge required for

-

Catalyst System:

or -

Ligands: Bulky phosphines are essential to prevent catalyst poisoning by the pyridine nitrogen. BINAP , Xantphos , or Buchwald precatalysts (e.g., XPhos Pd G2 ) are standard.

-

Base: Strong bases like

or

Visualization: Synthetic Decision Tree

Figure 1: Decision matrix for selecting the optimal synthetic route based on pyridine regiochemistry.

Case Study: Kinase Inhibitor Design (PI3K/mTOR)

The pyridine-morpholine motif is ubiquitous in inhibitors of the PI3K/Akt/mTOR pathway.[3] A prime example of the application of this building block logic is found in Buparlisib (BKM120) and Apitolisib (GDC-0980) .

Mechanism of Action (The "Hinge Binder")

In these drugs, the morpholine ring is not merely a solubilizing appendage; it is a pharmacophore.[4]

-

Interaction: The ether oxygen of the morpholine acts as a Hydrogen Bond Acceptor.

-

Target: It binds to the amide nitrogen of the "hinge" residue (e.g., Val851 in PI3K

) within the ATP-binding pocket. -

Impact: This interaction anchors the inhibitor, orienting the heteroaromatic core (pyridine/pyrimidine) to make

-stacking interactions with the gatekeeper residues.

Comparative Data: Morpholine vs. Piperidine

| Property | Morpholine Analog | Piperidine Analog | Impact on Drug Design |

| pKa (Conj. Acid) | ~8.3 | ~11.2 | Morpholine is less ionized at physiological pH, improving membrane permeability. |

| LogP | Lower (More Polar) | Higher (Lipophilic) | Morpholine improves aqueous solubility. |

| Metabolic Liability | Low (Ring stable) | High (Oxidation) | Piperidine is prone to rapid CYP450 oxidation. |

| H-Bonding | Donor & Acceptor | Donor Only (NH) | Morpholine O provides an extra anchor point for protein binding. |

Experimental Protocols

Protocol A: Synthesis of 4-(Morpholin-4-yl)pyridine

Use this protocol for 2-chloro or 4-chloropyridines.

-

Reagents: 4-Chloropyridine hydrochloride (1.0 eq), Morpholine (3.0 eq),

(2.5 eq). -

Solvent: DMF (Dimethylformamide) or DMSO.

-

Procedure:

-

Charge a round-bottom flask with 4-chloropyridine HCl and

. -

Add DMF (5 mL per mmol substrate) and stir for 10 min at Room Temperature (RT).

-

Add Morpholine dropwise.

-

Heat the mixture to 100°C for 4–12 hours. Monitor by TLC/LC-MS.

-

Workup: Cool to RT. Pour into ice-water. If solid precipitates, filter and wash with water. If oil, extract with EtOAc, wash with brine (3x) to remove DMF, dry over

, and concentrate.

-

-

Yield: Typically 80–95%.

Protocol B: Buchwald-Hartwig Synthesis of 3-(Morpholin-4-yl)pyridine

Use this protocol for 3-bromopyridines.

-

Reagents: 3-Bromopyridine (1.0 eq), Morpholine (1.2 eq),

(5 mol%), BINAP (7.5 mol%), -

Solvent: Toluene (anhydrous, degassed).

-

Procedure:

-

In a glovebox or under Argon, combine

and BINAP in toluene and stir for 10 min to pre-form the catalyst complex. -

Add 3-Bromopyridine, Morpholine, and

. -

Seal the reaction vessel and heat to 80–100°C for 12–16 hours.

-

Workup: Filter through a pad of Celite to remove Palladium residues. Concentrate the filtrate. Purify via flash column chromatography (SiO2, Hexane/EtOAc).

-

-

Yield: Typically 60–85%.

Pharmacophore Map: The PI3K/mTOR Binding Mode

The following diagram illustrates the specific molecular interactions that make this scaffold so effective in kinase inhibition, based on crystal structure data (e.g., PDB: 3ZIM).

Figure 2: Pharmacophore mapping of the morpholine-pyridine scaffold within the ATP-binding pocket of PI3K/mTOR kinases.

References

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. (2020). Link

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. (2021).[2] Link

-

Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. (2024). Link

-

Buparlisib (BKM120) - PI3K Inhibitor Product Information. Abcam. Link

-

Apitolisib (GDC-0980) Structure and Activity. MedChemExpress. Link

-

Optimization of the model Buchwald-Hartwig reaction of morpholine. ResearchGate. Link

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: 4,6-Dimethyl-2-Substituted Pyridine Derivatives – Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary

The 4,6-dimethylpyridine scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry and agrochemical development. By functionalizing the C-2 position of the 4,6-dimethylpyridine ring, researchers have successfully engineered a vast array of bioactive molecules. This technical guide provides an in-depth analysis of the synthesis, structural rationale, and biological mechanisms of 4,6-dimethyl-2-substituted pyridine derivatives. Designed for drug development professionals, this whitepaper bridges the gap between synthetic methodology and molecular pharmacology, detailing field-proven protocols and their underlying chemical causality.

Chemical Rationale: The 4,6-Dimethylpyridine Pharmacophore

The structural architecture of 4,6-dimethyl-2-substituted pyridines is not arbitrary; it is a deliberate design choice driven by steric and electronic parameters.

-

Steric Bulk & Lipophilicity: The methyl groups at the C-4 and C-6 positions provide essential steric bulk that dictates the rotational conformation of the molecule within receptor binding pockets. Furthermore, these hydrophobic moieties enhance the overall lipophilicity of the scaffold, a critical factor for penetrating lipid-rich biological barriers (e.g., macrophage membranes or insect cuticles).

-

Electronic Activation: The nitrogen atom in the pyridine ring withdraws electron density, activating the C-2 position for nucleophilic attack. When paired with electron-withdrawing groups (such as a 3-cyano group), the C-2 position becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for rapid and diverse functionalization with amines, thiols, and ureas.

Self-Validating Synthetic Methodologies

To ensure reproducibility and high yield, the following protocols have been designed as self-validating systems, where the causality of each reagent choice is explicitly defined.

Protocol A: Synthesis of Antileishmanial Imidazolidin-2-ones

Objective: Synthesize N3-tolylsulfonyl imidazolidin-2-one derivatives from 2-amino-4,6-dimethylpyridine to target Leishmania parasites[1].

-

Step 1: Urea Intermediate Formation.

-

Procedure: React 2-amino-4,6-dimethylpyridine with 2-chloroethyl isocyanate in an inert solvent.

-

Causality: The highly nucleophilic exocyclic amine of the pyridine attacks the strongly electrophilic isocyanate carbon. This forms a 2-chloroethylurea intermediate. The reaction is exothermic; strict thermal control is required to prevent the formation of symmetric urea byproducts.

-

-

Step 2: Intramolecular Cyclization.

-

Procedure: Treat the intermediate with a strong base (e.g., NaH).

-

Causality: The base deprotonates the terminal urea nitrogen. The resulting nucleophile undergoes a rapid intramolecular SN2 attack on the adjacent carbon, displacing the chloride leaving group to form the thermodynamically stable 5-membered imidazolidin-2-one ring. The cyclic nature restricts the conformational flexibility of the nitrogen lone pairs, enhancing targeted binding to Phospholipase A2 (PLA2)[1].

-

-

Step 3: Sulfonylation.

-

Procedure: React the cyclic product with p-toluenesulfonyl chloride.

-

Causality: N3-sulfonylation drastically increases the lipophilicity of the molecule. This modification is not merely structural; it is a pharmacokinetic necessity required for the drug to penetrate the macrophage membrane where Leishmania amastigotes reside[1].

-

-

Self-Validation: The reaction's success is validated via FTIR spectroscopy by the disappearance of the primary amine N-H stretch (~3300 cm⁻¹) and the appearance of a strong cyclic urea C=O stretch (~1700 cm⁻¹).

Fig 1: Synthetic workflow for 4,6-dimethyl-2-substituted imidazolidin-2-ones.

Protocol B: Synthesis of Insecticidal 2(1H)-thiones

Objective: Synthesize 3-cyano-4,6-dimethylpyridine-2(1H)-thione as a neonicotinoid analog for agricultural pest control[2].

-

Step 1: Reagent Mixing. Combine 2-chloro-3-cyano-4,6-dimethylpyridine (0.04 mol) and thiourea (0.12 mol) in absolute ethanol.

-

Step 2: Reflux and SNAr.

-

Procedure: Reflux the mixture for 4 hours.

-

Causality: The strongly electron-withdrawing 3-cyano group depletes electron density at the C-2 position. This activates the C-Cl bond for Nucleophilic Aromatic Substitution (SNAr). Thiourea is utilized as a superior sulfur-transfer agent compared to H2S gas due to its precise nucleophilicity and lower toxicity. The reaction proceeds via an isothiouronium intermediate, which spontaneously collapses under thermal conditions to yield the 2-thione[3].

-

-

Step 3: Isolation and Purification.

-

Procedure: Filter the solid precipitate formed during the hot reaction and recrystallize from dioxane.

-

Causality: Dioxane is selected because it dissolves the thione at high temperatures but cleanly rejects polar unreacted thiourea and ionic byproducts upon cooling, ensuring the >98% purity required for bioassays[3].

-

-

Self-Validation: Conversion is confirmed by the disappearance of the C-Cl stretching frequency (~750 cm⁻¹) and the emergence of a strong N-H stretch (~3180 cm⁻¹) alongside the C=S stretch in the FTIR spectrum. 1H NMR in DMSO-d6 will reveal a diagnostic shift for the N-H proton, confirming the thione tautomer predominates in solution[3].

Mechanisms of Action Across Biological Targets

The 4,6-dimethyl-2-substituted pyridine derivatives exhibit remarkable polypharmacology, acting on diverse biological targets depending on the C-2 substitution.

PLA2 Interference in Leishmania

Derivatives such as the N3-tolylsulfonyl imidazolidin-2-one act as potent antileishmanial agents. Mechanistic studies indicate that these compounds interfere with parasite Phospholipase A2 (PLA2) activity. By inhibiting PLA2, the derivatives disrupt the parasite's lipid metabolism and membrane remodeling processes, leading to a significant reduction in the parasite burden of Leishmania mexicana amastigotes residing within host macrophages[1].

Cholinesterase Inhibition

Thiocarbamide and arylcarboxamide derivatives of 2-amino-4,6-dimethylpyridine function as moderate inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Quantitative structure-activity relationship (QSAR) analyses reveal that binding affinity to the cholinesterase active site is heavily dependent on molecular volume and the energy of the lowest unoccupied molecular orbital (LUMO). Increasing the steric bulk at the C-2 position optimizes the fit within the hydrophobic gorge of the AChE enzyme[4].

nAChR Modulation in Agricultural Pests

Thione and distyryl derivatives act as highly effective neonicotinoid analogs. These compounds target the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. By binding to nAChRs as agonists, they cause continuous nerve overstimulation, leading to paralysis and high mortality in agricultural pests such as the cowpea aphid (Aphis craccivora)[2].

Anticancer Activity via F-Actin Depolarization

Recent developments have fused the 4,6-dimethylpyridine scaffold with 1,3,4-oxadiazole rings to form novel N-Mannich bases. These hybrid molecules exhibit potent, dose-dependent proapoptotic effects on human melanoma cells (A375 and C32). Confocal microscopy has validated that these derivatives induce severe F-actin depolarization, dismantling the cancer cell's cytoskeleton and halting metastasis[5].

Fig 2: Dual biological pathways of 4,6-dimethyl-2-substituted pyridine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative efficacy of various C-2 substitutions on the 4,6-dimethylpyridine core across different biological targets.

| Compound Scaffold | Key Substituent at C-2 | Primary Biological Target | Observed Efficacy / IC50 | Ref |

| Imidazolidin-2-one | N3-tolylsulfonyl | L. mexicana amastigotes (PLA2) | 13.7 µmol/L | [1] |

| Imidazolidin-2-one | N3-benzyl | L. mexicana promastigotes | 32.4 µmol/L | [1] |

| Thiocarboxamide | 5-methylfuran-2-yl | Acetylcholinesterase (AChE) | Moderate Inhibition | [4] |

| 2(1H)-thione | 3-cyano | nAChRs (Aphis craccivora) | High Insecticidal Mortality | [2] |

| N-Mannich Base | 1,3,4-oxadiazole | Melanoma cells (A375, C32) | Dose-dependent apoptosis | [5] |

Conclusion

The 4,6-dimethyl-2-substituted pyridine scaffold is a cornerstone in the development of novel therapeutics and agrochemicals. By strictly controlling the synthetic pathways—such as leveraging intramolecular cyclizations for imidazolidin-2-ones or utilizing SNAr for thione analogs—researchers can predictably tune the molecule's lipophilicity and steric profile. This precision engineering directly translates to potent biological activity, ranging from PLA2 inhibition in parasitic infections to nAChR agonism in pest control. Future drug development should continue to exploit the highly reactive C-2 position to generate novel hybrid molecules, particularly in the realm of targeted oncology and neurodegenerative disease management.

References

-

Synthesis and antileishmanial activity of new 1-(pyridin-2-yl)imidazolidin-2-ones derived from 2-amino-4,6-dimethylpyridine. PubMed (nih.gov). Available at:1

-

Cholinesterase Inhibition by Derivatives of 2-Amino-4,6-Dimethylpyridine. Taylor & Francis (tandfonline.com). Available at: 4

-

Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives. ACS Omega (acs.org). Available at: 2

-

Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. PMC (nih.gov). Available at: 5

Sources

- 1. Synthesis and antileishmanial activity of new 1-(pyridin-2-yl)imidazolidin-2-ones derived from 2-amino-4,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

The Morpholine-Pyridine Pharmacophore: A Keystone in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The morpholine-pyridine scaffold has emerged as a privileged pharmacophore in contemporary drug discovery, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets. This guide provides a comprehensive technical overview of this critical chemical motif, from its fundamental physicochemical properties and synthesis to its intricate interactions with biological targets and its role in clinically approved therapeutics. We will delve into the structure-activity relationships that govern its bioactivity, explore the mechanistic basis of its action, and provide detailed experimental protocols for its evaluation. This document serves as a vital resource for researchers and scientists engaged in the design and development of next-generation therapeutics leveraging the potent potential of the morpholine-pyridine pharmacophore.

Introduction: The Ascendancy of a Privileged Scaffold

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, unrelated biological targets. The morpholine-pyridine motif is a quintessential example of such a scaffold. Its prevalence in a multitude of clinically successful drugs, particularly in oncology, underscores its significance. The unique combination of the morpholine and pyridine rings bestows a favorable balance of physicochemical properties, including aqueous solubility, metabolic stability, and synthetic tractability.

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, often imparts improved pharmacokinetic properties.[1] Its presence can enhance solubility and reduce the basicity of the nitrogen atom compared to piperidine, which can be advantageous in minimizing off-target effects.[1] The pyridine ring, an electron-deficient aromatic system, provides a versatile platform for a variety of chemical modifications and can engage in crucial π-π stacking interactions with biological targets.[2] The strategic combination of these two rings has proven to be a powerful approach in the design of potent and selective inhibitors of various enzyme classes, most notably kinases.

Synthetic Strategies for Constructing the Morpholine-Pyridine Core

The efficient synthesis of the morpholine-pyridine scaffold is a critical first step in the development of new drug candidates. Several robust synthetic methodologies have been established, with nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions being the most prominent.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a widely employed method for the formation of the C-N bond between the pyridine and morpholine rings. This reaction typically involves the displacement of a leaving group, such as a halogen, from an electron-deficient pyridine ring by the nitrogen atom of morpholine. The reactivity of halopyridines in SNAr reactions follows the order F > Cl > Br > I, with the 2- and 4-positions being the most susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.[3]

Experimental Protocol: General Procedure for SNAr of a Chloropyridine with Morpholine

-

Reaction Setup: To a solution of the 2-chloropyridine derivative (1.0 equivalent) in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or water), add morpholine (1.2 equivalents) and a base such as potassium fluoride (KF) (2.0 equivalents).[3][4]

-

Reaction Conditions: Heat the reaction mixture to 50-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3][4]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile and efficient alternative for the synthesis of morpholine-pyridine derivatives. These reactions can tolerate a wider range of functional groups and often proceed under milder conditions than traditional SNAr reactions.

Experimental Protocol: General Procedure for Palladium-Catalyzed Amination

-

Reaction Setup: In a reaction vessel, combine the halopyridine (1.0 equivalent), morpholine (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., a phosphine ligand, 2-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equivalents) in an anhydrous solvent (e.g., dioxane or toluene).[5][6]

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.[5][6]

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated, and the residue is purified by column chromatography to afford the desired morpholinyl-pyridine product.

Mechanism of Action and Structure-Activity Relationships (SAR)

The biological activity of the morpholine-pyridine pharmacophore is intimately linked to its ability to interact with specific amino acid residues within the active site of its target proteins. In the context of kinase inhibition, the morpholine and pyridine moieties often play distinct and complementary roles.

Kinase Inhibition: A Case Study in Targeted Therapy

The morpholine-pyridine scaffold is a prominent feature in numerous kinase inhibitors. The morpholine oxygen atom is frequently observed to form a crucial hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition.[7][8] The pyridine ring, on the other hand, can be functionalized to occupy adjacent hydrophobic pockets and to fine-tune the selectivity and physicochemical properties of the inhibitor.

Structure-Activity Relationship (SAR) Insights for PI3K Inhibitors:

-

The Morpholine Moiety: The morpholine group is often considered a pharmacophore for PI3K inhibitory activity, as its oxygen atom forms a hydrogen bond with the backbone NH of Val851 in the hinge region of PI3Kα.[7][8] Substitution of the morpholine ring generally leads to a decrease in inhibitory activity.[7]

-

The Pyridine Ring: The substitution pattern on the pyridine ring is critical for both potency and selectivity. Electron-withdrawing groups can enhance activity, and the introduction of various substituents allows for the exploration of different binding pockets within the kinase active site.[9]

| Compound/Drug | Target(s) | Key Structural Features | IC₅₀ (nM) |

| Gefitinib | EGFR | Anilinoquinazoline core with a morpholine-containing side chain. | 33-80 (EGFR) |

| Erlotinib | EGFR | Quinazoline core with a substituted aniline and an ether-linked side chain. | 2 (EGFR) |

| Lapatinib | EGFR, HER2 | Quinazoline core with a furan-containing side chain. | 10.8 (EGFR), 9.8 (HER2) |

| Sonidegib | Smoothened (SMO) | Biphenyl-carboxamide core with a morpholine-substituted pyridine. | 1.3 (mouse SMO), 2.5 (human SMO)[4] |

| Rucaparib | PARP1, PARP2, PARP3 | Phthalazinone core with a fluorobenzyl group. | 1.4 (PARP1)[10] |

Note: IC₅₀ values can vary between studies depending on the specific experimental conditions.

Key Signaling Pathways Targeted by Morpholine-Pyridine Pharmacophores

The therapeutic efficacy of drugs containing the morpholine-pyridine scaffold is derived from their ability to modulate critical cellular signaling pathways that are often dysregulated in disease, particularly in cancer.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a central role in regulating cell proliferation, survival, and differentiation.[2][8] Aberrant activation of this pathway is a hallmark of many cancers. Inhibitors like gefitinib and erlotinib, which contain a morpholine or a related motif, target the ATP-binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling.[11][12]

Caption: EGFR signaling pathway and the inhibitory action of targeted therapies.

The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the development of certain cancers, such as basal cell carcinoma.[13][14] Sonidegib, which features a morpholine-substituted pyridine, is a potent inhibitor of Smoothened (SMO), a key transmembrane protein in the Hh pathway.[4][13]

Caption: Hedgehog signaling pathway and the inhibitory action of Sonidegib.

The PARP-Mediated DNA Damage Repair Pathway

Poly (ADP-ribose) polymerase (PARP) enzymes are critical for the repair of single-strand DNA breaks.[15][16] In cancers with mutations in DNA repair genes like BRCA1/2, inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[16] Rucaparib is a potent PARP inhibitor used in the treatment of certain ovarian and prostate cancers.[15][17]

Caption: PARP-mediated DNA repair and the synthetic lethality mechanism of PARP inhibitors.

Experimental Evaluation of Bioactivity

The in vitro evaluation of compounds containing the morpholine-pyridine pharmacophore is essential to determine their potency and selectivity. Key assays include kinase inhibition assays and cell-based proliferation assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Mixture: In a 384-well plate, combine the kinase, a suitable substrate, and the test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[13]

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of the number of viable cells.[18][19]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[18]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[19]

Conclusion and Future Perspectives

The morpholine-pyridine pharmacophore has firmly established itself as a cornerstone of modern drug discovery. Its favorable physicochemical properties, synthetic accessibility, and ability to engage in key interactions with a diverse range of biological targets have led to the development of numerous life-saving medicines. The continued exploration of this privileged scaffold, through the synthesis of novel analogs and the investigation of its potential against new therapeutic targets, promises to yield the next generation of innovative therapeutics. As our understanding of the molecular basis of disease deepens, the rational design of drugs based on the morpholine-pyridine core will undoubtedly continue to be a fruitful area of research for the foreseeable future.

References

- Sonidegib is a Hedgehog Pathway Inhibitor for Solid Tumors Research. (2024, April 12).

-

(erlotinib) Tablets. (n.d.). accessdata.fda.gov. Retrieved from [Link]

-

The Hedgehog Signaling Pathway: Where Did It Come From? - PMC. (2009, June 30). NCBI. Retrieved from [Link]

-

How does erlotinib work (mechanism of action)? (2024, December 18). Drugs.com. Retrieved from [Link]

-

Sonidegib, a novel smoothened inhibitor for the treatment of advanced basal cell carcinoma. (2016, September 14). Dovepress. Retrieved from [Link]

-

MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

-

Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease. (n.d.). Future Medicine. Retrieved from [Link]

-

Hedgehog pathway inhibitor - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Cell sensitivity assays: the MTT assay - PubMed. (2011). NCBI. Retrieved from [Link]

-

PKC-θ in vitro Kinase Activity Assay. (2016, October 20). Bio-protocol. Retrieved from [Link]

-

Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PubMed. (2018, March 21). NCBI. Retrieved from [Link]

-

Hedgehog signaling pathway - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

PARP inhibitor rucaparib becomes new treatment option for some men with advanced prostate cancer. (2020, August 17). ecancer. Retrieved from [Link]

-

Directed nucleophilic aromatic substitution reaction. (n.d.). Retrieved from [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]

-

Signal Transduction pathway of PARP enzyme[20]. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (2017, October 31). MDPI. Retrieved from [Link]

-

PARPs in genome stability and signal transduction: implications for cancer therapy. (2018, November 12). Taylor & Francis Online. Retrieved from [Link]

-

The Multifactorial Role of PARP-1 in Tumor Microenvironment - PMC. (n.d.). NCBI. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024, October 20). Frontiers. Retrieved from [Link]

-

Simplified schematic version of the epidermal growth factor receptor (EGFR) signaling cascade. (n.d.). Pathway Figure OCR. Retrieved from [Link]

-

Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

A simple synthesis of aminopyridines: use of amides as amine source. (n.d.). SciELO. Retrieved from [Link]

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2018, July 10). MDPI. Retrieved from [Link]

-

Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

Development - EGFR signaling pathway Pathway Map. (n.d.). Bio-Rad. Retrieved from [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022, May 26). MDPI. Retrieved from [Link]

-

A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (n.d.). NCBI. Retrieved from [Link]

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed. (2018, July 10). NCBI. Retrieved from [Link]

-

A comprehensive pathway map of epidermal growth factor receptor signaling - PubMed. (n.d.). NCBI. Retrieved from [Link]

-

Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016, April 15). Springer. Retrieved from [Link]

-

Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025, September 11). Springer. Retrieved from [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - ResearchGate. (2026, January 21). ResearchGate. Retrieved from [Link]

-

Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers - PMC. (n.d.). NCBI. Retrieved from [Link]

-

Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - ResearchGate. (2025, October 16). ResearchGate. Retrieved from [Link]

-

nucleophilic aromatic substitutions - YouTube. (2019, January 19). YouTube. Retrieved from [Link]

-

Figure 2. Various approaches for synthesis of morpholine The various... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed. (2007, March 15). NCBI. Retrieved from [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. (n.d.). NCBI. Retrieved from [Link]

-

Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry - PubMed. (n.d.). NCBI. Retrieved from [Link]

-

Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (n.d.). Beilstein Journals. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Development - EGFR signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]

- 7. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. protocols.io [protocols.io]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. merckmillipore.com [merckmillipore.com]

- 19. atcc.org [atcc.org]

- 20. A comprehensive pathway map of epidermal growth factor receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling of Dimethylpyridine Morpholines in Drug Discovery

Executive Summary

The dimethylpyridine morpholine scaffold represents a privileged structural motif in modern medicinal chemistry, widely utilized to optimize the Lipophilic Ligand Efficiency (LLE) of kinase inhibitors (e.g., PI3K, mTOR, GAK). This guide dissects the physicochemical interplay between the electron-rich morpholine ring and the electron-deficient pyridine core. Specifically, it analyzes how methyl substitution patterns—whether on the pyridine "warhead" or the morpholine "solubilizer"—dictate LogP (partition coefficient), pKa (basicity), and metabolic stability.

Structural Classification & Physicochemical Baselines

To accurately predict properties, researchers must distinguish between the two primary substitution vectors.

Type A: Pyridine-Methylated Scaffolds

-

Core Structure: 4-(morpholin-4-yl)-2,6-dimethylpyridine.

-

Primary Effect: Modulation of the pyridine nitrogen's basicity and steric shielding of the pyridine ring.

-

Physicochemical Driver: The ortho-methyl groups (2,6-positions) exert a +I (inductive) effect , increasing electron density on the pyridine nitrogen, thereby raising the pKa.

Type B: Morpholine-Methylated Scaffolds

-

Core Structure: 4-(2,6-dimethylmorpholin-4-yl)pyridine.

-

Primary Effect: Metabolic blockade and lipophilicity tuning.

-

Physicochemical Driver: Methylation at the morpholine 2,6-positions (typically cis) sterically hinders Cytochrome P450 oxidative metabolism at the ether α-carbons while increasing LogP by approximately 0.5–0.8 units.

Comparative Physicochemical Data

Table 1: Baseline properties of morpholine-pyridine congeners.

| Compound Class | Structure | LogP (Calc) | pKa (Pyridine N) | Metabolic Stability (t½) |

| Baseline | 4-Morpholinopyridine | ~0.6 | ~7.9 | Low (Oxidation prone) |

| Type A | 2,6-Dimethyl-4-morpholinopyridine | ~1.4 | ~8.6 | Medium (Steric protection) |

| Type B | 4-(cis-2,6-dimethylmorpholinyl)pyridine | ~1.5 | ~7.9 | High (Metabolic Block) |

| Hybrid | 2,6-Dimethyl-4-(2,6-dimethylmorpholinyl)pyridine | ~2.3 | ~8.5 | Very High |

Deep Dive: LogP, LogD, and pKa Modulation

The "Ortho-Effect" on Conformation and Solubility

In Type A scaffolds, placing methyl groups at the 3,5-positions of the pyridine (ortho to the morpholine) forces the morpholine ring to twist out of coplanarity with the pyridine.

-

Planar Systems: High conjugation, better packing, lower aqueous solubility.

-

Twisted Systems: Disrupted conjugation, higher solubility ("Molecular Grease" effect), but potentially reduced potency if the target requires a planar binding mode.

LogD vs. LogP: The pH Dependency

For dimethylpyridine morpholines, LogP is deceptive . Because the pyridine nitrogen is basic (pKa ~8.0–8.6), these molecules are significantly ionized at physiological pH (7.4).

Implication: A Type A scaffold with a pKa of 8.6 will be >80% protonated at pH 7.4. This drastically lowers the effective lipophilicity (LogD), improving solubility but potentially hindering passive membrane permeability compared to the neutral species.

Experimental Protocols: Determination of LogD & pKa

Protocol 1: High-Throughput Potentiometric pKa Determination

Use this protocol to determine the precise ionization constant of the pyridine nitrogen.

Reagents:

-